1-Methoxycyclopentene
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Overview
Description
1-Methoxycyclopentene is a useful research compound. Its molecular formula is C6H10O and its molecular weight is 98.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Solvent and Synthetic Intermediate
MCP, also known as cyclopentyl methyl ether (CPME), serves as a solvent in a broad spectrum of reactions, including extractions and recrystallizations. Its physical properties, such as a boiling point of 106°C and solubility in most organic solvents, make it suitable for various organic reactions. CPME is prepared through the methylation of cyclopentanol or the addition of methanol to cyclopentene. It is valued for its stability under storage conditions, preventing autoxidation when stored in dark, dry, and cool environments under a nitrogen atmosphere (Watanabe & Torisawa, 2013).
Photonic and Chemical Switchable Systems
In photonic and chemical switchable systems, derivatives of MCP have been designed for fluorescence behaviors that are multiswitched through protonation, coordination, and photochemical reactions due to multiple binding sites. These derivatives facilitate the cascading of several fundamental logic gates within their molecular structures, demonstrating the compound's potential in advanced material science and information processing applications (Li et al., 2008).
Catalytic and Synthetic Chemistry
MCP is also pivotal in catalytic and synthetic chemistry. For instance, sultene 1 reacts with cyclic alkenes under mild Lewis acid catalysis to form thiiranes diastereoselectively. This demonstrates MCP's role in sulfur-transfer processes and provides valuable mechanistic insights into these types of chemical reactions (Adam & Fröhling, 2002).
Advanced Material Science
In the field of advanced material science, MCP derivatives have shown significant potential. For example, conjugated polymers self-assembled with graphene for the electrochemical sensing of 1-hydroxypyrene demonstrate the utility of MCP in developing sensors with high sensitivity and specificity. This application underlines the compound's relevance in environmental monitoring and public health (Pang et al., 2020).
Safety and Hazards
1-Methoxycyclopentene is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and may cause drowsiness or dizziness . It is advised to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and not to ingest .
Mechanism of Action
Target of Action
1-Methoxycyclopentene is a chemical compound with the molecular formula C6H10O . The primary targets of this compound are not well-documented in the literature. It’s important to note that the targets can vary depending on the context of its use, such as in a chemical reaction or biological system.
Mode of Action
For instance, it can undergo hydroboration, a process that involves the addition of boron and hydrogen across the carbon-carbon double bond .
Result of Action
It’s known that the compound can be used as a probe molecule in the synthesis of alkenyl carbenium ions via adsorption on zeolite y . This suggests that the compound could have potential applications in chemical synthesis.
Properties
IUPAC Name |
1-methoxycyclopentene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-7-6-4-2-3-5-6/h4H,2-3,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIATJNLLNNGJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00147944 |
Source
|
Record name | 1-Methoxycyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-59-9 |
Source
|
Record name | 1-Methoxycyclopentene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methoxycyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the key reaction involving 1-methoxycyclopentene discussed in this research paper?
A1: The paper investigates the reaction of 3,3,5,5-tetramethyl-1-methoxycyclopentene with arenesulfonyl azides. This reaction leads to the formation of bicyclic 2-methoxy-1-arylsulfonylaziridines. The researchers then focus on the rearrangement reactions these aziridines undergo. []
Q2: Why is this research significant in the broader context of organic chemistry?
A2: This research is significant because it expands our understanding of how organic azides react with unsaturated compounds like 1-methoxycyclopentenes. Understanding these reactions and the subsequent rearrangements is crucial for developing new synthetic strategies in organic chemistry. Furthermore, the formation and rearrangement of aziridines are important reactions in the synthesis of various nitrogen-containing compounds, many of which have biological and pharmaceutical applications. []
Q3: Are there any potential applications of the compounds derived from this reaction?
A3: While the paper primarily focuses on the reaction mechanism and rearrangement pathways, the synthesized bicyclic aziridines could potentially serve as valuable intermediates in the synthesis of more complex molecules. Further research is needed to explore specific applications of these compounds. []
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